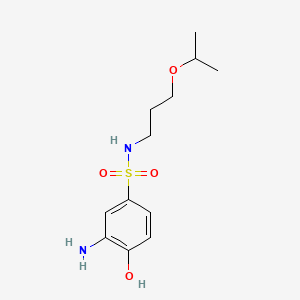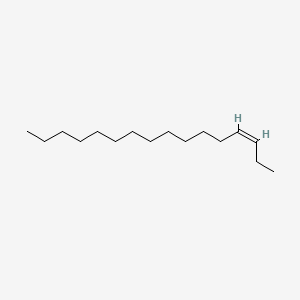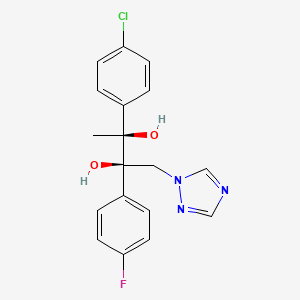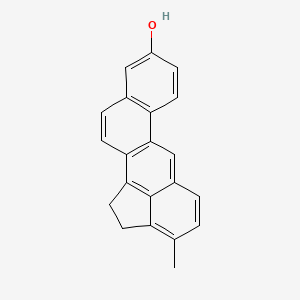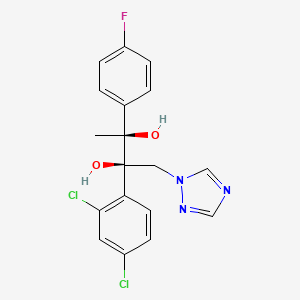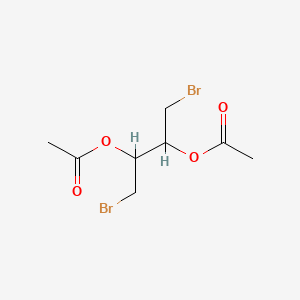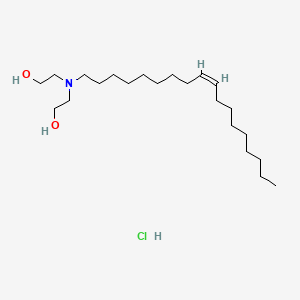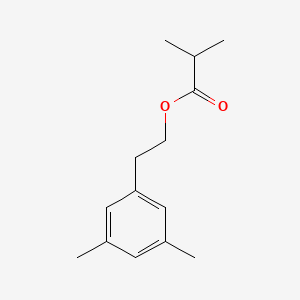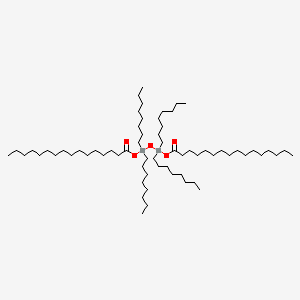
Copperbis(dipivaloylmethane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copperbis(dipivaloylmethane), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), is a coordination compound where copper is complexed with dipivaloylmethane ligands. This compound is of significant interest due to its applications in various fields, including material science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:
- Dissolving copper acetate hydrate in methanol.
- Adding dipivaloylmethane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product .
Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:
- Continuous stirring and temperature control.
- Use of high-purity reagents.
- Implementation of purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:
Reduction: It can be reduced by hydrogen to deposit copper films.
Thermal Decomposition: The compound decomposes upon heating, releasing copper and organic by-products.
Common Reagents and Conditions:
Hydrogen Reduction: Typically conducted at temperatures between 200°C and 350°C.
Thermal Decomposition: Performed under controlled heating conditions to study the kinetics and mechanism of decomposition.
Major Products:
Copper Films: Formed during the reduction process.
Organic By-products: Resulting from the decomposition of the dipivaloylmethane ligands.
Wissenschaftliche Forschungsanwendungen
Copperbis(dipivaloylmethane) has a wide range of applications in scientific research:
Material Science: Used in the chemical vapor deposition (CVD) process to create copper films for electronic and semiconductor applications.
Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Superconductors: Employed in the preparation of high-temperature superconductors such as YBa2Cu3O7-δ (YBCO).
Wirkmechanismus
The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.
Vergleich Mit ähnlichen Verbindungen
Copper(II) acetylacetonate: Another copper complex with similar applications in CVD and catalysis.
Copper(II) hexafluoroacetylacetonate: Used in similar deposition processes but with different thermal properties.
Uniqueness: Copperbis(dipivaloylmethane) is unique due to its specific ligand structure, which provides distinct thermal stability and reactivity compared to other copper complexes. Its ability to form high-quality copper films at relatively low temperatures makes it particularly valuable in the semiconductor industry .
Eigenschaften
CAS-Nummer |
15716-70-8 |
|---|---|
Molekularformel |
C14H22CuO4 |
Molekulargewicht |
317.87 g/mol |
IUPAC-Name |
copper;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
InChI-Schlüssel |
YKOCTWCEPGIMLA-VKRZFSCASA-L |
Isomerische SMILES |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2] |
Kanonische SMILES |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


